6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes both oxygen and sulfur atoms, making it a versatile building block for the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole typically involves a multistep process starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, heterocyclic monomers based on 2,1,3-benzothiadiazole bearing solubilizing side chains have been synthesized in high yields over four steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound’s good solubility in organic solvents suggests that it can be produced and processed using standard organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole has found applications in various scientific research fields:
Wirkmechanismus
The mechanism by which 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole exerts its effects is not fully understood. its interactions with molecular targets likely involve the sulfur and nitrogen atoms, which can participate in various chemical reactions. These interactions may affect molecular pathways related to electron transfer and redox processes .
Vergleich Mit ähnlichen Verbindungen
6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole can be compared to other heterocyclic compounds such as:
2,1,3-Benzothiadiazole: Shares a similar core structure but lacks the fused dioxino ring, making it less versatile in certain applications.
Benzoxazole: Contains an oxygen atom in place of sulfur, leading to different reactivity and applications.
Benzothiazole: Similar structure but without the dioxino ring, affecting its solubility and reactivity.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties that are advantageous in various applications .
Eigenschaften
Molekularformel |
C9H7NO2S |
---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H7NO2S/c1-2-12-8-4-9-6(10-5-13-9)3-7(8)11-1/h3-5H,1-2H2 |
InChI-Schlüssel |
LHKKSRONPVLRRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(O1)C=C3C(=C2)SC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.